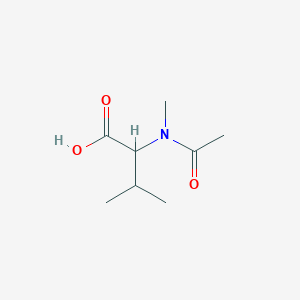
3-Methyl-2-(N-methylacetamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(N-methylacetamido)butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone substituted with a methyl group and an N-methylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(N-methylacetamido)butanoic acid typically involves multi-step organic reactions. One common method is the acylation of 3-methyl-2-butanone with N-methylacetamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(N-methylacetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylacetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-(N-methylacetamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-2-(N-methylacetamido)butanoic acid exerts its effects involves interactions with specific molecular targets. The N-methylacetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Similar in structure but lacks the N-methylacetamido group.
2-Methylbutanoic acid: Another similar compound with a different substitution pattern.
3-Methyl-2-butenoic acid: Contains a double bond, making it more reactive in certain chemical reactions.
Uniqueness
3-Methyl-2-(N-methylacetamido)butanoic acid is unique due to the presence of the N-methylacetamido group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[acetyl(methyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12)9(4)6(3)10/h5,7H,1-4H3,(H,11,12) |
InChI Key |
FRYIZRQYLKRXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


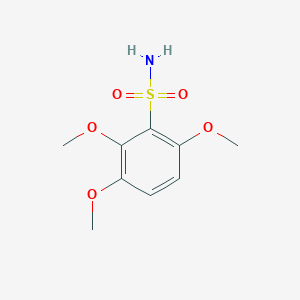
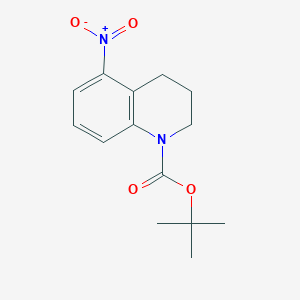
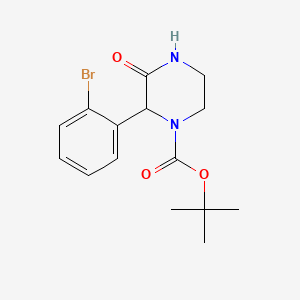
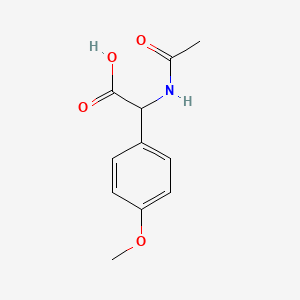
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
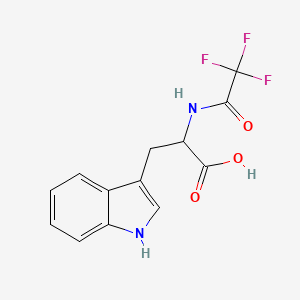

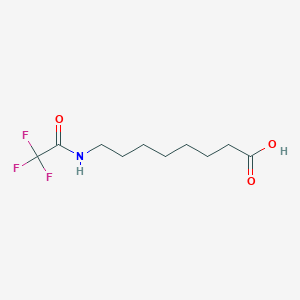
![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)


![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)

